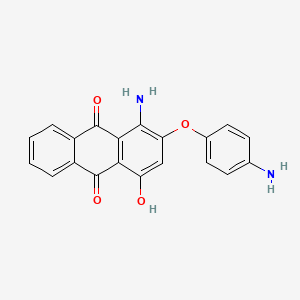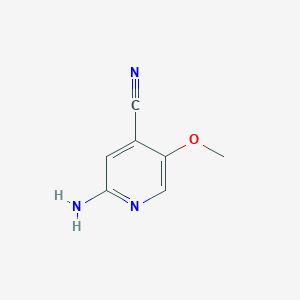
2-Amino-5-methoxyisonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-methoxyisonicotinonitrile is an organic compound with the molecular formula C7H7N3O It is a derivative of isonicotinonitrile, featuring an amino group at the 2-position and a methoxy group at the 5-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methoxyisonicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-methoxyisonicotinonitrile.
Amination Reaction: The nitrile group is subjected to an amination reaction using ammonia or an amine source under suitable conditions, such as elevated temperature and pressure, to introduce the amino group at the 2-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-methoxyisonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-methoxyisonicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies related to enzyme inhibition or receptor binding due to its structural features.
Wirkmechanismus
The mechanism of action of 2-Amino-5-methoxyisonicotinonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and methoxy groups can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-5-methoxyisonicotinonitrile: Similar structure but with the amino group at the 3-position.
4-Amino-5-methoxynicotinonitrile: Similar structure but with the amino group at the 4-position.
2-Methoxynicotinonitrile: Lacks the amino group, only has the methoxy group at the 2-position.
Uniqueness
2-Amino-5-methoxyisonicotinonitrile is unique due to the specific positioning of the amino and methoxy groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C7H7N3O |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
2-amino-5-methoxypyridine-4-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-11-6-4-10-7(9)2-5(6)3-8/h2,4H,1H3,(H2,9,10) |
InChI-Schlüssel |
QAPJDANWVOPYFJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C(C=C1C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


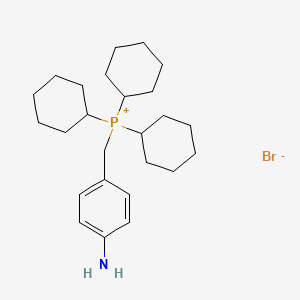

![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B13137692.png)
![2-Pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,5,20,22-tetrazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene](/img/structure/B13137694.png)
![3-Oxazolidinyloxy, 2-[(6R)-9-hydroxy-13,13-dimethyl-9-oxido-4-oxo-6-[[(1-oxohexadecyl)oxy]methyl]-5,8,10-trioxa-13-azonia-9-phosphatetradec-1-yl]-4,4-dimethyl-2-tridecyl-, inner salt](/img/structure/B13137699.png)


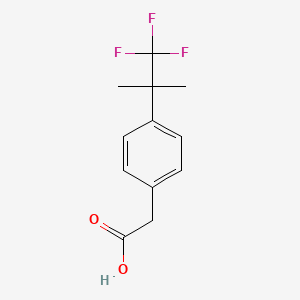
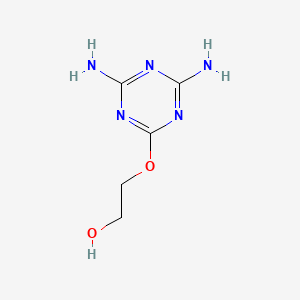
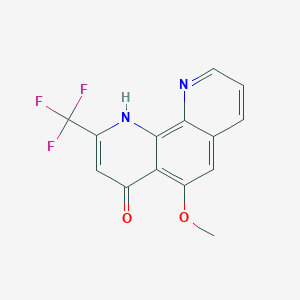
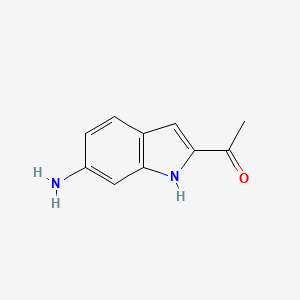
![7-(3-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13137764.png)
